molecular formula C7H5Br2ClO B14014967 2,4-Dibromo-3-chloro-6-methylphenol

2,4-Dibromo-3-chloro-6-methylphenol

Cat. No.: B14014967
M. Wt: 300.37 g/mol
InChI Key: ISCBSGOVKNLNMX-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-chloro-6-methylphenol: is an organic compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 g/mol . This compound is a derivative of phenol, characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-chloro-6-methylphenol typically involves the bromination and chlorination of methylphenol (cresol). The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-chloro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The antimicrobial activity of 2,4-Dibromo-3-chloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the function of enzymes involved in vital metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-3-chloro-6-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens and a methyl group on the phenol ring contributes to its effectiveness as a disinfectant and preservative .

Properties

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

2,4-dibromo-3-chloro-6-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,1H3

InChI Key

ISCBSGOVKNLNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Br)Cl)Br

Origin of Product

United States

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